molecular formula C11H12F2O2 B7479537 1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene

1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene

Cat. No.: B7479537
M. Wt: 214.21 g/mol
InChI Key: XOLSVNSKLLATQR-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene is an organic compound characterized by the presence of difluoromethoxy and methoxy groups attached to a benzene ring, along with a prop-1-enyl substituent

Mechanism of Action

The mechanism of action of 1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxy groups can enhance the compound’s binding affinity and selectivity towards these targets . The prop-1-enyl group may also play a role in modulating the compound’s biological activity by influencing its conformation and stability .

Comparison with Similar Compounds

1-(Difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-4-8-5-6-9(15-11(12)13)10(7-8)14-2/h3-7,11H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLSVNSKLLATQR-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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